(2S)-2-Quinolin-7-ylpropan-1-amine
Description
Properties
IUPAC Name |
(2S)-2-quinolin-7-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)11-5-4-10-3-2-6-14-12(10)7-11/h2-7,9H,8,13H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSZLAVOPHYUMV-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=CC=N2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(C=CC=N2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Quinolin-7-ylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is a heterocyclic aromatic organic compound.
Functionalization: The quinoline undergoes functionalization to introduce the propan-1-amine group at the 2-position. This can be achieved through various methods, including nucleophilic substitution reactions.
Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated systems for precise control of reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with various functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the amine group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(2S)-2-Quinolin-7-ylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Quinolin-7-ylpropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
(a) 7-Chloro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (Compound 2.63)
- Structure: A quinoline core fused with a cyclopentane ring, substituted with a chloro group at position 7 and a propargylamine group at position 7.
- Key Differences: The absence of a fused cyclopentane ring in “(2S)-2-Quinolin-7-ylpropan-1-amine” simplifies the scaffold. The propargylamine group (C≡C-CH2-NH2) in Compound 2.63 introduces higher reactivity compared to the saturated propan-1-amine group in the target compound.
(b) (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
- Structure : A tertiary amine with pyridylmethyl groups and a propargyl chain.
- Key Differences: This compound lacks the quinoline scaffold but shares the propargylamine moiety. The pyridyl groups enhance metal coordination capacity, making it suitable for catalytic or sensor applications, unlike the quinoline-based target compound .
Functional Analogues
(a) 7-Amino-1-arylisoquinolinequinones
- Structure: Isoquinolinequinones substituted with amino groups at position 5.
Data Table: Comparative Properties of Selected Compounds
Research Findings and Limitations
- Synthetic Challenges : The target compound’s stereoselective synthesis may require chiral auxiliaries or asymmetric catalysis, akin to methods used for similar amines .
- Gaps in Evidence : Critical data (e.g., melting point, solubility, IC50 values) are absent, limiting a rigorous comparative analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
